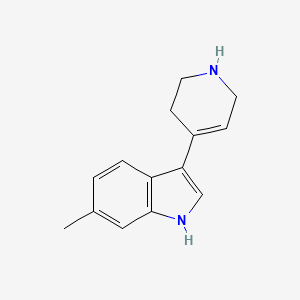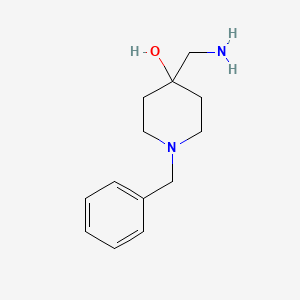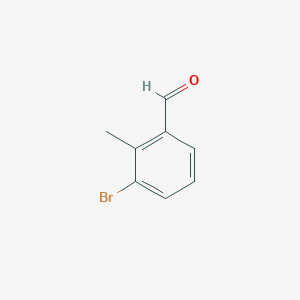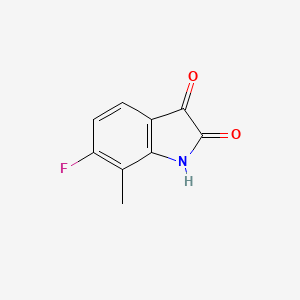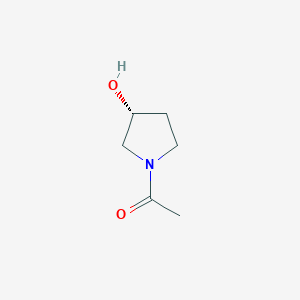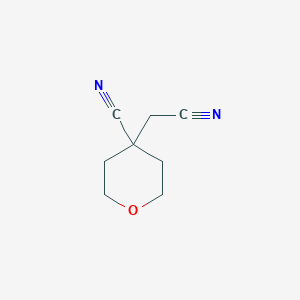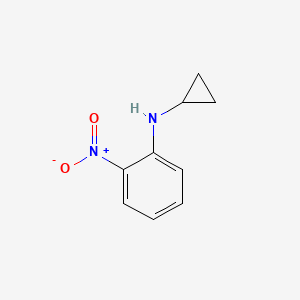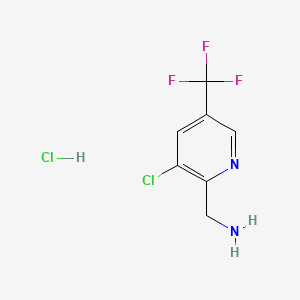
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
概要
説明
The compound "(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride" is a chemical intermediate that has been utilized in the synthesis of novel imidazo[1,5-a]pyridine derivatives. These derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of the compound involves a scalable protocol that has been developed to produce the amine on a 100 g scale with good yields. This indicates that the process is efficient and can be used for large-scale production, which is crucial for industrial applications. The synthesis details, however, are not fully described in the provided data .
Molecular Structure Analysis
While the molecular structure of the specific compound is not directly analyzed in the provided papers, related compounds have been studied using X-ray diffraction methods. For example, the crystal structure of 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride has been determined, which could provide insights into the structural aspects of similar compounds .
Chemical Reactions Analysis
The compound serves as a starting material for the synthesis of imidazo[1,5-a]pyridine derivatives. The reactions involved in the synthesis of these derivatives are not detailed in the provided data, but it is clear that the compound's reactivity is central to the formation of these novel structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride" are not explicitly discussed in the provided papers. However, the successful use of the compound in synthesis suggests that it possesses properties that make it suitable for chemical transformations. The properties of related compounds, such as solubility, melting point, and stability, could be inferred from similar structures within the same chemical family .
科学的研究の応用
Synthesis of Novel Compounds : This compound serves as a starting material for synthesizing imidazo[1,5-a]pyridine derivatives, which have been developed efficiently in good yields (Mihorianu et al., 2010).
Photocytotoxic Properties : Iron(III) complexes involving derivatives of this compound have shown significant photocytotoxic properties, making them potential candidates for cellular imaging and cancer treatment (Basu et al., 2014).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, which can be derived from this compound, have demonstrated potential as anticonvulsant agents (Pandey & Srivastava, 2011).
DNA Interaction and Cleavage : Certain Fe(II) complexes based on ligands derived from this compound have been studied for their ability to interact with DNA and facilitate its cleavage, particularly under UV or visible light irradiation (Draksharapu et al., 2012).
Catalytic Applications : Unsymmetrical pincer palladacycles derived from this compound have shown good activity and selectivity in catalytic applications (Roffe et al., 2016).
Selective Hydroxylation of Alkanes : Diiron(III) complexes with ligands derived from this compound have been effective as catalysts for the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Enhanced Cellular Uptake and Selectivity : Iron(III) complexes involving modified dipicolylamines derived from this compound have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity, indicating potential in cancer therapy (Basu et al., 2015).
Antiosteoclast Activity : Certain boronates synthesized from related pyridine derivatives have exhibited moderate to high antiosteoclast activity, which could have implications in bone health (Reddy et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;/h1,3H,2,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEGHTBYTFRSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938642 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | |
CAS RN |
175277-74-4, 326476-49-7 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)
